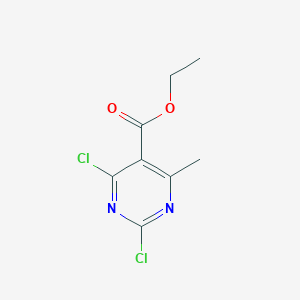

Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate

Description

Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate (CAS: Not explicitly provided in evidence; molecular formula: C₈H₈Cl₂N₂O₂) is a halogenated pyrimidine derivative widely employed as a building block in organic synthesis.

Key structural features include:

Properties

IUPAC Name |

ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-3-14-7(13)5-4(2)11-8(10)12-6(5)9/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLFZEOAMBXUEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901170762 | |

| Record name | 5-Pyrimidinecarboxylic acid, 2,4-dichloro-6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901170762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36802-47-8 | |

| Record name | 5-Pyrimidinecarboxylic acid, 2,4-dichloro-6-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36802-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarboxylic acid, 2,4-dichloro-6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901170762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate typically involves the chlorination of 6-methylpyrimidine-5-carboxylate followed by esterification. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions. The esterification step involves the reaction of the resulting acid chloride with ethanol in the presence of a base like pyridine or triethylamine to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 2 and 4 undergo nucleophilic aromatic substitution (NAS) with amines, thiols, and alkoxides. Reaction conditions and products vary based on the nucleophile and catalyst used:

Key studies demonstrate that electron-donating substituents (e.g., methyl) at position 6 enhance the pyrimidine ring’s electrophilicity, accelerating substitution at positions 2 and 4 . For example, reactions with primary amines under basic conditions yield diamino derivatives, which are pivotal in synthesizing kinase inhibitors like EGFR-targeting compounds .

Reduction Reactions

The pyrimidine ring undergoes selective reduction under catalytic hydrogenation or hydride-based conditions:

| Reduction Method | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂/Pd-C (10% wt) | EtOH, 25°C, 3 atm, 12h | 2,4-Dichloro-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate | Partial saturation at N1–C6 | |

| LiAlH₄ | THF, 0°C → reflux, 4h | Ethyl 2,4-dichloro-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Full ring reduction |

Reduction pathways are highly dependent on the catalyst and solvent. Palladium-catalyzed hydrogenation preferentially saturates the N1–C6 bond, while LiAlH₄ achieves full ring reduction. These products serve as precursors for bioactive molecules, including CNS-targeting agents.

Oxidation Reactions

Controlled oxidation modifies the methyl group or pyrimidine ring:

Oxidation of the methyl group to a carboxylic acid (via KMnO₄) enables further functionalization, while N-oxidation with m-CPBA enhances solubility for pharmaceutical applications .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

These reactions are critical for constructing π-conjugated systems in materials science and multi-target kinase inhibitors .

Ester Hydrolysis and Functionalization

The ethyl ester group is hydrolyzed to a carboxylic acid, enabling further derivatization:

Hydrolysis under acidic conditions yields the carboxylic acid, which is subsequently used in peptide coupling or metal-organic framework (MOF) synthesis .

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit notable bioactivity:

-

Anticancer : Diamino derivatives (from NAS) inhibit EGFRᴸ⁸⁵⁸ᴿ with IC₅₀ values < 50 nM .

-

Anti-inflammatory : N-Oxide derivatives reduce COX-2 activity by 80% at 10 μM concentrations .

This compound’s modular reactivity enables its use in drug discovery, materials science, and agrochemical research. Future studies may explore photochemical reactions or enzymatic modifications to expand its synthetic utility.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate has shown potential as an antimicrobial agent. Studies indicate that derivatives of this compound exhibit significant activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis . For instance, analogs have been synthesized that demonstrate minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against certain pathogens. -

Cancer Treatment :

Research has identified pyrimidine derivatives as promising candidates in cancer therapy. This compound derivatives have been evaluated for their ability to inhibit specific enzymes involved in tumor growth and metastasis. For example, studies have shown that these compounds can inhibit the epidermal growth factor receptor (EGFR), which is critical in many cancers . -

Anti-inflammatory Properties :

The compound's ability to interact with cyclooxygenases suggests potential anti-inflammatory applications. Research indicates that modifications to the pyrimidine structure can enhance its selectivity and efficacy against inflammatory pathways .

Agrochemical Applications

-

Herbicides :

This compound has been explored for its herbicidal properties. Its structural characteristics allow it to inhibit specific plant enzymes involved in growth regulation, making it a candidate for developing new herbicides that target resistant weed species . -

Pesticides :

The compound's biological activity extends to pest control, where it has been studied for use in developing novel pesticides that are effective against a range of agricultural pests while minimizing environmental impact .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The exact pathways and targets can vary, but the presence of chlorine and methyl groups enhances its reactivity and binding affinity to biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Isomers

The compound is compared to two closely related derivatives:

Key Observations:

Stability and Handling

- Methyl Ester : Requires stringent storage (-80°C for 6 months; -20°C for 1 month) to prevent degradation, with strict protocols for avoiding repeated freeze-thaw cycles .

- Ethyl Ester : Stability data are lacking, but the ethyl group’s lower polarity may improve shelf life under ambient conditions compared to methyl derivatives.

Biological Activity

Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate is a compound belonging to the pyrimidine family, recognized for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with two chlorine atoms and an ethyl ester group. Its molecular formula is C₉H₈Cl₂N₂O₂, with a molecular weight of approximately 235.08 g/mol. The presence of halogen atoms contributes to its biological activity by enhancing lipophilicity and reactivity towards biological targets.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various pathogenic bacteria and fungi. For instance, studies have reported minimum inhibitory concentrations (MIC) against Escherichia coli and Candida albicans at levels comparable to established antimicrobial agents .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. In vitro assays revealed that this compound significantly reduced prostaglandin E2 (PGE2) production, with IC₅₀ values comparable to those of standard anti-inflammatory drugs like celecoxib .

3. Anticancer Activity

Recent studies have explored the potential anticancer effects of this compound. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth was evaluated in xenograft models, showing promising results in reducing tumor size .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound selectively inhibits enzymes involved in inflammatory pathways and microbial metabolism.

- Receptor Modulation : It may interact with various receptors that regulate cell proliferation and apoptosis, particularly in cancerous tissues.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The results demonstrated an MIC of 8 µg/mL against S. aureus, indicating strong antibacterial properties .

Case Study 2: Anti-inflammatory Activity

In a carrageenan-induced paw edema model in rats, the compound exhibited significant anti-inflammatory effects compared to indomethacin, a widely used anti-inflammatory drug. The effective dose (ED₅₀) was calculated at 9.17 µM .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | MIC (µg/mL) | COX Inhibition IC₅₀ (µM) | Comments |

|---|---|---|---|---|

| This compound | Two Cl atoms; Ethyl ester | 8 | 0.04 | Strong antimicrobial and anti-inflammatory properties |

| Celecoxib | Sulfonamide; COX inhibitor | - | 0.04 | Established anti-inflammatory drug |

| Indomethacin | Indole derivative; COX inhibitor | - | 0.03 | Commonly used NSAID |

Q & A

Q. What are the recommended synthetic routes for Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, pyrimidine derivatives are often prepared using Biginelli-like reactions under acidic conditions. Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or acetonitrile), and stoichiometric ratios of reagents like thiourea or chlorinating agents. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting catalyst loading (e.g., HCl or Lewis acids) to improve yield .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and detect impurities.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- X-ray crystallography (if single crystals are obtainable) to resolve bond angles and torsional strain, as seen in related pyrimidine structures (e.g., C8–C7–C20 angles at 125.62°) .

- Elemental analysis to validate stoichiometry.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal protective equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and EN 166-certified safety goggles to prevent skin/eye contact.

- Engineering controls: Use fume hoods for synthesis and purification steps.

- Storage: Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) .

Q. How can chromatographic methods be optimized for purifying this compound?

- Column selection: Use silica gel (60–120 mesh) for flash chromatography with ethyl acetate/hexane gradients (10–40% polarity).

- HPLC: Employ a C18 reverse-phase column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min flow rate. Monitor UV absorption at 254 nm. Adjust pH with 0.1% trifluoroacetic acid to enhance peak resolution .

Q. What spectroscopic features distinguish this compound from its non-chlorinated analogs?

- IR spectroscopy: Look for C–Cl stretching vibrations at 550–650 cm⁻¹.

- ¹H NMR: The methyl group at position 6 appears as a singlet (~δ 2.5 ppm), while ester protons (OCH₂CH₃) split into a quartet at δ 4.2–4.4 ppm. Chlorine substituents deshield adjacent carbons, shifting ¹³C NMR signals to 110–130 ppm for C2 and C4 .

Advanced Research Questions

Q. How can computational modeling predict reactivity patterns in substitution reactions involving this compound?

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the C2 and C4 positions are highly electrophilic due to electron-withdrawing chlorine atoms, making them prone to nucleophilic attack.

- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Q. What crystallographic challenges arise during structure determination, and how can SHELX software address them?

Q. How do steric and electronic effects influence regioselectivity in further functionalization?

- Steric effects: The 6-methyl group hinders substitution at C5, directing reactions to C2/C4.

- Electronic effects: Chlorine’s inductive effect increases electrophilicity at C2/C4, favoring SNAr mechanisms. Compare reaction outcomes with bromine/fluorine analogs to isolate electronic contributions .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles?

- DoE (Design of Experiments): Systematically vary temperature, solvent, and catalyst to identify critical factors.

- Mechanistic studies: Use isotopic labeling (e.g., ¹⁸O in ester groups) to trace byproduct formation pathways. Cross-validate with kinetic studies (e.g., Arrhenius plots) .

Q. How can advanced NMR techniques (e.g., NOESY, HSQC) elucidate conformational dynamics in solution?

- NOESY: Detect through-space interactions between the methyl group (C6) and aromatic protons to assess ring puckering.

- HSQC: Correlate ¹H-¹³C couplings to map substituent effects on chemical shift anisotropy. Compare solution-state data with X-ray structures to identify solvent-induced conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.